![molecular formula C18H18F3N7 B6446827 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2549009-07-4](/img/structure/B6446827.png)
2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine” is a pyrazole derivative . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been studied extensively . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis
The chemical reactions of pyrazole derivatives are diverse and have been the subject of many studies .Aplicaciones Científicas De Investigación
Neuroprotective Potential
The molecular modeling of pyrazoline compounds, including derivatives like our target molecule, suggests selective inhibition potential at the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play a crucial role in neurological disorders such as Parkinson’s disease (PD) and age-related cognitive decline . Investigating its neuroprotective effects could lead to therapeutic breakthroughs.
Rhodium-Catalyzed C–H Functionalization
Researchers have explored the use of 2-(1H-pyrazol-1-yl)pyridine derivatives in Rh(iii)-catalyzed C–H bond functionalization reactions. This compound reacts with internal alkynes, providing a versatile route to either C–H alkenylation products or indazole products. Such transformations are valuable for synthetic chemistry and drug discovery .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds have demonstrated potent pharmacological effects, including antileishmanial and antimalarial activities. Our compound’s structure, coupled with hydrazine moieties, suggests potential in combating parasitic diseases. Further studies could explore its efficacy against Leishmania and Plasmodium species .
NAMPT Inhibition
The compound’s structure has been modified to enhance its activity against nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ biosynthesis pathway. By attenuating direct inhibition of cytochrome P450 (CYP) isoforms, researchers have developed derivatives with improved NAMPT activity. Investigating its role in cellular metabolism and potential therapeutic applications is warranted .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors, influencing their activity .
Mode of Action
It is likely that it interacts with its targets, leading to changes in their activity and subsequent downstream effects .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other compounds, and specific conditions within the body.
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-4-pyrazol-1-yl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7/c1-13-24-15(12-16(25-13)28-7-3-6-23-28)26-8-10-27(11-9-26)17-14(18(19,20)21)4-2-5-22-17/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGHODLBQGLMKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.